Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl
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Overview
Description
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl is a complex organic compound characterized by the presence of two nitrophenyl groups and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl typically involves the reaction of 2-cyclohexyl-4,6-dinitrophenol with 2,4-dinitrophenol in the presence of a suitable etherification agent. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl ethers.
Scientific Research Applications
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target pathways.
Comparison with Similar Compounds
Similar Compounds
Ether, 2,4,6-trinitrophenyl 2,4-dinitrophenyl: Similar structure but with an additional nitro group.
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4,6-trinitrophenyl: Similar structure but with an additional nitro group on the second phenyl ring.
Uniqueness
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl is unique due to the presence of both cyclohexyl and dinitrophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
6632-20-8 |
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Molecular Formula |
C18H16N4O9 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
1-cyclohexyl-2-(2,4-dinitrophenoxy)-3,5-dinitrobenzene |
InChI |
InChI=1S/C18H16N4O9/c23-19(24)12-6-7-17(15(9-12)21(27)28)31-18-14(11-4-2-1-3-5-11)8-13(20(25)26)10-16(18)22(29)30/h6-11H,1-5H2 |
InChI Key |
OIXBXXCSARZQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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